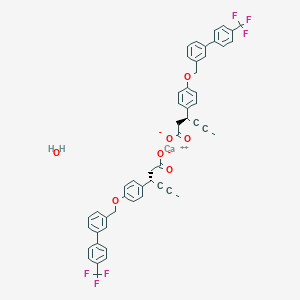

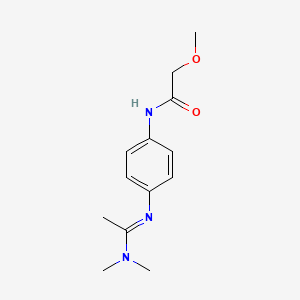

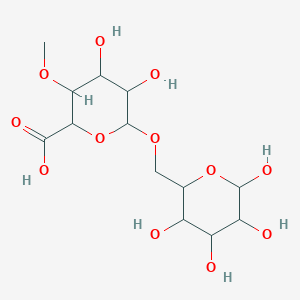

4,5-dihydroxy-3-methoxy-6-((3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-yl)methoxy)tetrahydro-2H-pyran-2-carboxylic acid

Vue d'ensemble

Description

AMOR is unique to plant cell walls and enhances plant fertilization efficiency and capacity

Applications De Recherche Scientifique

Recent Advances in Tetrahydrobenzo[b]pyrans Synthesis

The synthesis of tetrahydrobenzo[b]pyrans, compounds with significant importance in pharmaceuticals, has been explored using various organocatalysts. The development of new strategies for the synthesis of these heterocyclic compounds, especially using green solvent media, has been highlighted as a critical area of research with considerable significance for organic chemists and pharmacologists (Kiyani, 2018).

Pyrene Bioremediation Using Mycobacterium Strains

Mycobacterium strains have shown promising results in the bioremediation of pyrene, a polycyclic aromatic hydrocarbon posing significant environmental risks. The review emphasizes the degradation efficiency and pathway of pyrene using Mycobacterium strains, highlighting the formation of certain metabolites, some of which have shown positive results in Ames mutagenicity prediction tests (Qutob et al., 2022).

Structure-Related Bioactivity of Carboxylic Acids

Natural carboxylic acids derived from plants have shown varying degrees of biological activities. This review discusses the impact of structural differences on the bioactivity of selected carboxylic acids, revealing insights into their antioxidant, antimicrobial, and cytotoxic activities. The study underlines the importance of hydroxyl groups and conjugated bonds in enhancing the biological activity of these compounds (Godlewska-Żyłkiewicz et al., 2020).

Morpholine and Pyrans Derivatives in Pharmacology

The review sheds light on the broad spectrum of pharmacological activities of morpholine and pyrans derivatives. Morpholine, a six-membered aromatic organic heterocycle, and pyrans derivatives are noted for their diverse applications in biochemistry and pharmacology. The review provides a comprehensive overview of the current trends and potent pharmacophoric activities of these compounds, supporting future research in medicinal chemistry (Asif & Imran, 2019).

Biologically Active Compounds of Plants: Betalains

Betalains, nitrogenous plant pigments, are recognized for their biological significance. The review presents a comprehensive list of identified betalain structures and discusses their biosynthesis, influenced by various ecophysiological factors. Betalains' safe consumption and contribution to health are also highlighted, making them an area of interest for commercial pigment extraction and health-related applications (Khan & Giridhar, 2015).

Propriétés

IUPAC Name |

4,5-dihydroxy-3-methoxy-6-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O12/c1-22-9-6(16)8(18)13(25-10(9)11(19)20)23-2-3-4(14)5(15)7(17)12(21)24-3/h3-10,12-18,21H,2H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKPZQKREAUELRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(OC1C(=O)O)OCC2C(C(C(C(O2)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 154701553 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.